molecular formula C14H12BrClO B8581566 1-(Bromomethyl)-4-chloro-2-[(phenylmethyl)oxy]benzene

1-(Bromomethyl)-4-chloro-2-[(phenylmethyl)oxy]benzene

Cat. No.: B8581566
M. Wt: 311.60 g/mol
InChI Key: GBTOZBQSLCSPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromomethyl)-4-chloro-2-[(phenylmethyl)oxy]benzene is a useful research compound. Its molecular formula is C14H12BrClO and its molecular weight is 311.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12BrClO

Molecular Weight

311.60 g/mol

IUPAC Name

1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene

InChI

InChI=1S/C14H12BrClO/c15-9-12-6-7-13(16)8-14(12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2

InChI Key

GBTOZBQSLCSPBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of {4-chloro-2-[(phenylmethyl)oxy]phenyl}methanol (for a preparation see intermediate 6) (0.501 g, 2.02 mmol) in DCM (10 ml) at −10 to −15° C., under nitrogen, was added a solution of phosphorus tribromide (0.190 ml, 2.02 mmol, Aldrich) in DCM (5 ml) dropwise. The solution was allowed to warm to ambient temperature and stirred for 4.5 h. To the reaction mixture in an ice-water bath was added dropwise saturated aqueous sodium hydrogen carbonate (5 ml). The mixture was diluted with water (45 ml) and dichloromethane (55 ml). The phases were separated and the aqueous phase washed with DCM (30 ml). The combined organic extracts were washed with water (10 ml). The organic extract was dried (MgSO4), filtered and the solvent removed in vacuo to give 1-(bromomethyl)-4-chloro-2-[(phenylmethyl)oxy]benzene (0.505 g) as a colourless gum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.19 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
45 mL
Type
solvent
Reaction Step Six
Quantity
55 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of {4-chloro-2-[(phenylmethyl)oxy]phenyl}methanol (for as preparation see Intermediate 15) (0.501 g, 2.02 mmol) in DCM (10 ml) at −10 to −15° C., under nitrogen, was added a solution of phosphorus tribromide (0.190 ml, 2.02 mmol, Aldrich) in DCM (5 ml) dropwise. The solution was allowed to warm to ambient temperature and stirred for 4.5 h. To the reaction mixture in an ice-water bath was added dropwise saturated aqueous sodium hydrogen carbonate (5 ml). The mixture was diluted with water (45 ml) and dichloromethane (55 ml). The phases were separated and the aqueous phase washed with DCM (30 ml). The combined organic extracts were washed with water (10 ml). The organic extract was dried (MgSO4), filtered and the solvent removed in vacuo to give 1-(bromomethyl)-4-chloro-2-[(phenylmethyl)oxy]benzene as a colourless gum (0.505 g).
Quantity
0.501 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Three
Quantity
55 mL
Type
solvent
Reaction Step Three

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